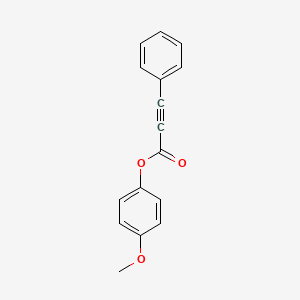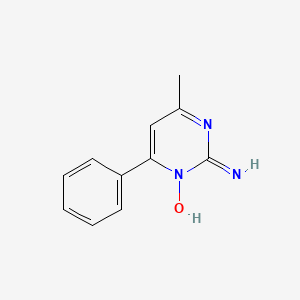![molecular formula C32H24N2O4 B14336297 (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} CAS No. 110471-13-1](/img/no-structure.png)
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two methanone groups, each connected to a 2-(3-aminophenoxy)phenyl moiety. The presence of multiple functional groups, including amine and ketone, makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} typically involves multi-step organic reactions. One common method starts with the preparation of 2-(3-aminophenoxy)benzaldehyde, which is then subjected to a condensation reaction with 1,4-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of advanced catalysts and automated systems can enhance the overall efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in having two phenolic groups but lacks the amine functionality.
4,4’-Diaminodiphenylmethane: Contains amine groups but differs in the central linking structure.
Benzophenone: Shares the ketone functionality but lacks the amine groups.
Uniqueness
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is unique due to its combination of amine and ketone functionalities, which provide a versatile platform for various chemical reactions and applications. Its structural complexity and potential for multiple interactions make it a valuable compound in scientific research and industrial applications.
Eigenschaften
| 110471-13-1 | |
Molekularformel |
C32H24N2O4 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
[4-[2-(3-aminophenoxy)benzoyl]phenyl]-[2-(3-aminophenoxy)phenyl]methanone |
InChI |
InChI=1S/C32H24N2O4/c33-23-7-5-9-25(19-23)37-29-13-3-1-11-27(29)31(35)21-15-17-22(18-16-21)32(36)28-12-2-4-14-30(28)38-26-10-6-8-24(34)20-26/h1-20H,33-34H2 |
InChI-Schlüssel |
YZELQMAUJZMOKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)




